Cas no 4612-28-6 (1,3-benzenediboronicacid)

1,3-Benzenediboronic acid (CAS 4612-26-4) is a diboronic acid derivative featuring two boronic acid functional groups positioned at the meta positions of a benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and conjugated systems. Its high purity and stability make it suitable for applications in pharmaceuticals, materials science, and agrochemical research. The meta-substitution pattern offers distinct reactivity compared to ortho- or para-isomers, facilitating selective bond formation in complex molecular architectures. It is commonly employed in the synthesis of advanced intermediates, metal-organic frameworks (MOFs), and functional polymers.
1,3-benzenediboronicacid structure
1,3-benzenediboronicacid structure
Product Name:1,3-benzenediboronicacid
CAS No:4612-28-6
MF:C6H8B2O4
MW:165.74732208252
MDL:MFCD03092915
CID:45204
PubChem ID:230477
Update Time:2025-10-28

1,3-benzenediboronicacid Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediboronic acid
    • 1,3-Phenylenediboronic acid
    • (3-boronophenyl)boronic acid
    • 1,3-Benzendibororic Acid
    • 1,3-benzenediboronicacid
    • SCHEMBL789866
    • 1,3-phenylenediboronicacid
    • m-phenylenebisboronic acid
    • FT-0647468
    • NSC25409
    • AKOS006222695
    • UXPAASVRXBULRG-UHFFFAOYSA-N
    • SY043336
    • [3-(DIHYDROXYBORANYL)PHENYL]BORONIC ACID
    • MFCD03092915
    • Boronic acid, 1,3-phenylenebis-
    • DTXSID10282315
    • A826993
    • m-phenylenediboronic acid
    • AMY939
    • 1,3-benzendiboronic acid
    • benzene-1,3-diyldiboronic acid
    • 4612-28-6
    • AS-15396
    • NSC-25409
    • CS-W010816
    • m-Benzenediboronic acid
    • AB13149
    • BBL104025
    • DB-009441
    • 3-(DIHYDROXYBORANYL)PHENYLBORONIC ACID
    • STL557839
    • MDL: MFCD03092915
    • Inchi: 1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H
    • InChI Key: UXPAASVRXBULRG-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC=C(B(O)O)C=1)O

Computed Properties

  • Exact Mass: 166.06100
  • Monoisotopic Mass: 166.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 80.9A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.33
  • Melting Point: >300°C
  • Boiling Point: 456.4℃ at 760 mmHg
  • Flash Point: 229.8°C
  • Refractive Index: 1.555
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 80.92000
  • LogP: -2.95380
  • Solubility: Uncertain

1,3-benzenediboronicacid Security Information

1,3-benzenediboronicacid Customs Data

  • HS CODE:29310095
  • Customs Data:

    China Customs Code:

    29310095

1,3-benzenediboronicacid Pricemore >>

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1,3-benzenediboronicacid Production Method

1,3-benzenediboronicacid Suppliers

Amadis Chemical Company Limited
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(CAS:4612-28-6)1,3-benzenediboronicacid
Order Number:A826993
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):294.0/1141.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:4612-28-6)1,3-Benzenediboronic acid
Order Number:sfd18303
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Additional information on 1,3-benzenediboronicacid

Introduction to 1,3-benzenediboronic acid (CAS No. 4612-28-6)

1,3-benzenediboronic acid, with the chemical formula C₆H₄(B(OH)₂)₂, is a significant compound in the field of organic synthesis and pharmaceutical development. This borylated aromatic derivative has garnered considerable attention due to its versatile applications in cross-coupling reactions, drug discovery, and material science. The compound's unique structure, featuring two boronic acid groups attached to a benzene ring, makes it a valuable intermediate in the synthesis of complex molecules.

The CAS number 4612-28-6 provides a unique identifier for this substance, ensuring precise classification and communication within the scientific community. As a key reagent in modern synthetic chemistry, 1,3-benzenediboronic acid plays a pivotal role in facilitating various transformations that are otherwise challenging to achieve. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, among others, has made it indispensable in the development of novel pharmaceuticals and advanced materials.

In recent years, the applications of 1,3-benzenediboronic acid have expanded significantly, particularly in the realm of medicinal chemistry. Researchers have leveraged its reactivity to develop innovative approaches for constructing biaryl structures, which are prevalent in many bioactive molecules. For instance, studies have demonstrated its utility in generating complex heterocyclic compounds that exhibit promising biological activities. These findings highlight the compound's potential as a building block for next-generation therapeutics.

The pharmaceutical industry has been particularly interested in 1,3-benzenediboronic acid due to its role in synthesizing small-molecule inhibitors targeting various disease pathways. Recent advancements in drug design have shown that borylated aromatic compounds can enhance binding affinity and selectivity when incorporated into drug candidates. For example, derivatives of 1,3-benzenediboronic acid have been explored as potential treatments for neurological disorders, where precise molecular interactions are crucial for efficacy.

Moreover, the material science applications of 1,3-benzenediboronic acid are increasingly being explored. Its incorporation into polymers and coatings has shown promise in developing materials with enhanced thermal stability and mechanical properties. These innovations underscore the compound's broad utility beyond traditional organic synthesis applications.

The synthesis of 1,3-benzenediboronic acid typically involves the borylation of a biphenyl precursor using boron-containing reagents under controlled conditions. Recent improvements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Such advancements are critical for meeting the growing demand for high-quality intermediates in pharmaceutical and specialty chemical manufacturing.

In conclusion, 1,3-benzenediboronic acid (CAS No. 4612-28-6) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role in facilitating cross-coupling reactions and its potential applications in drug discovery and material science highlight its significance as a research tool and industrial intermediate. As synthetic chemistry continues to evolve, the importance of 1,3-benzenediboronic acid is expected to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4612-28-6)1,3-benzenediboronicacid
A826993
Purity:99%/99%
Quantity:25g/100g
Price ($):294.0/1141.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:4612-28-6)1,3-Benzenediboronic acid
sfd18303
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email